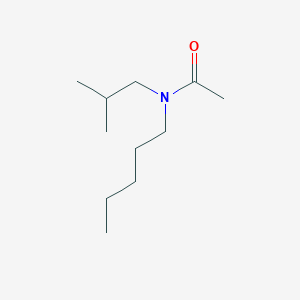![molecular formula C9H16N2 B13802594 Octahydro-2,6-methanopyrido[1,2-a]pyrazine CAS No. 7198-49-4](/img/structure/B13802594.png)
Octahydro-2,6-methanopyrido[1,2-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Methano-2H-pyrido[1,2-a]pyrazine,octahydro-(8CI) is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural framework, which includes a fused bicyclic system. The compound’s pharmacophoric properties make it a valuable target for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Methano-2H-pyrido[1,2-a]pyrazine,octahydro-(8CI) can be achieved through various synthetic routes. One notable method involves a serendipitous one-pot synthesis via a nitro-Mannich reaction. This reaction leads to the formation of the octahydro-2H-pyrazino[1,2-a]pyrazine core, representing the shortest access to this pharmacologically relevant heterobicyclic system .
Another approach involves a multi-step synthesis starting from ethyl 1,4-dibenzylpiperazine-2-carboxylate, which undergoes several transformations to yield the desired compound . Additionally, peptide synthesis approaches have been employed, sequentially forming the piperazine rings by lactamization of α-amino acid precursors .
Industrial Production Methods
Industrial production methods for 2,6-Methano-2H-pyrido[1,2-a]pyrazine,octahydro-(8CI) are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications, ensuring efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2,6-Methano-2H-pyrido[1,2-a]pyrazine,octahydro-(8CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield fully reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly involving nitro group displacement.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2,6-Methano-2H-pyrido[1,2-a]pyrazine,octahydro-(8CI), each with unique pharmacological properties .
Scientific Research Applications
Chemistry: The compound serves as a valuable scaffold for the synthesis of novel heterocyclic compounds.
Biology: It has been investigated for its role as a β-turn mimetic and as a 5-HT2C receptor agonist.
Mechanism of Action
The mechanism of action of 2,6-Methano-2H-pyrido[1,2-a]pyrazine,octahydro-(8CI) involves its interaction with specific molecular targets and pathways. For instance, as a 5-HT2C receptor agonist, the compound binds to the receptor, modulating its activity and influencing various physiological processes . Similarly, its inhibitory effects on IgE, renal outer medullary potassium channels, ubiquitin-specific peptidase 30, and KRASG12C involve specific binding interactions that disrupt the normal function of these targets .
Comparison with Similar Compounds
2,6-Methano-2H-pyrido[1,2-a]pyrazine,octahydro-(8CI) can be compared with other similar compounds, such as:
Octahydro-2H-pyrazino[1,2-a]pyrazines: These compounds share a similar core structure but differ in their substitution patterns and pharmacological properties.
Piperazine derivatives: While piperazine derivatives also contain a bicyclic system, their structural and functional properties vary significantly from 2,6-Methano-2H-pyrido[1,2-a]pyrazine,octahydro-(8CI).
The uniqueness of 2,6-Methano-2H-pyrido[1,2-a]pyrazine,octahydro-(8CI) lies in its specific structural framework and its diverse range of pharmacological activities, making it a valuable compound for further research and development .
Properties
CAS No. |
7198-49-4 |
|---|---|
Molecular Formula |
C9H16N2 |
Molecular Weight |
152.24 g/mol |
IUPAC Name |
1,8-diazatricyclo[5.3.1.03,8]undecane |
InChI |
InChI=1S/C9H16N2/c1-2-8-6-10-4-5-11(8)9(3-1)7-10/h8-9H,1-7H2 |
InChI Key |
CSIZQDQNKWZUHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN3CCN2C(C1)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


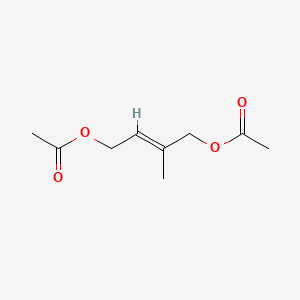

![Acetamide,N-[6-amino-1,2,3,4-tetrahydro-1,3-bis(2-methylpropyl)-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13802531.png)



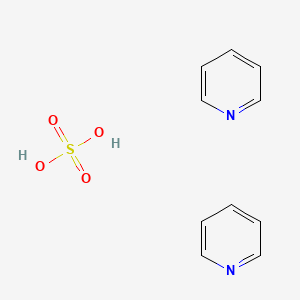
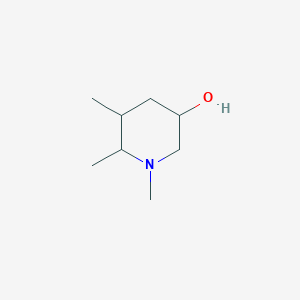
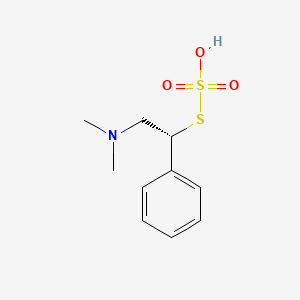

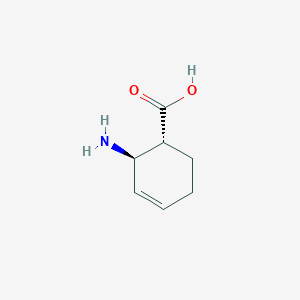
![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 1-[(3-methylphenyl)sulfonyl]-](/img/structure/B13802586.png)
